

Check Availability & Pricing

# Application Notes and Protocols for the ARC-7 Clinical Study

Author: BenchChem Technical Support Team. Date: December 2025



Topic: ARC-7 Clinical Study Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

## Introduction

The designation "ARC-7" in a clinical and drug development context refers to a Phase 2, multicenter, randomized, open-label clinical trial (NCT04262856).[1][2][3] This study is designed to evaluate the efficacy and safety of different immunotherapy combinations in patients with first-line, metastatic non-small cell lung cancer (NSCLC) whose tumors have a high expression of PD-L1 (Tumor Proportion Score [TPS] ≥50%) and no epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2]

The trial investigates the hypothesis that dual inhibition of the TIGIT and PD-1 pathways, with or without the inhibition of the adenosine pathway, can provide a greater anti-tumor response than the inhibition of the PD-1 pathway alone.[1][2] The study is sponsored by Arcus Biosciences, Inc., in collaboration with Gilead Sciences, Inc.[1][3]

# **Investigational Agents in the ARC-7 Study**

The ARC-7 study evaluates three investigational agents:

 Domvanalimab (AB154): An Fc-silent investigational monoclonal antibody that targets the Tcell immunoglobulin and ITIM domain (TIGIT) receptor.[1]



- Zimberelimab (AB122): A fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[3]
- Etrumadenant (AB928): A small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1]

# **Experimental Design and Protocols**

The ARC-7 study randomizes eligible patients in a 1:1:1 ratio to one of three treatment arms:[1] [2]

- Zimberelimab monotherapy: Patients receive the anti-PD-1 antibody.
- Domvanalimab plus zimberelimab (Doublet): Patients receive the anti-TIGIT antibody in combination with the anti-PD-1 antibody.
- Domvanalimab, zimberelimab, and etrumadenant (Triplet): Patients receive the anti-TIGIT antibody, the anti-PD-1 antibody, and the adenosine receptor antagonist.

The co-primary endpoints of the study are Objective Response Rate (ORR) and Progression-Free Survival (PFS).[1][2] Secondary endpoints include Overall Survival (OS), Duration of Response (DOR), and safety.[1] Patients in the zimberelimab monotherapy arm who experience disease progression are allowed to cross over to the triplet combination arm.[1]

# Methodology for Key Experiments (as per study design)

While specific laboratory synthesis protocols for the investigational drugs are proprietary, the clinical protocol outlines the administration and evaluation methods.

Patient Eligibility and Enrollment:

- Inclusion Criteria: Histologically or cytologically confirmed metastatic NSCLC, PD-L1 TPS ≥50%, no prior systemic treatment for metastatic disease, and measurable disease per RECIST v1.1.
- Exclusion Criteria: Presence of EGFR or ALK mutations, active autoimmune disease, or prior treatment with checkpoint inhibitors.



#### Treatment Administration:

 Drugs are administered intravenously or orally at specified doses and schedules for each treatment arm.

#### Efficacy and Safety Assessment:

- Tumor assessments are performed at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) to evaluate response based on RECIST v1.1.
- Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

# **Quantitative Data Summary**

The following table summarizes the key efficacy data from the fourth interim analysis of the ARC-7 study, with a data cutoff of August 31, 2022, based on 133 evaluable patients with a median follow-up of 11.8 months.[1][2]

| Efficacy Endpoint                          | Zimberelimab<br>Monotherapy | Domvanalimab +<br>Zimberelimab<br>(Doublet) | Domvanalimab +<br>Zimberelimab +<br>Etrumadenant<br>(Triplet) |
|--------------------------------------------|-----------------------------|---------------------------------------------|---------------------------------------------------------------|
| Objective Response<br>Rate (ORR)           | 27%                         | 41%                                         | 40%                                                           |
| Median Progression-<br>Free Survival (PFS) | 5.4 months                  | 12.0 months                                 | 10.9 months                                                   |
| 6-Month Landmark<br>PFS                    | 43%                         | 65%                                         | 63%                                                           |

# **Signaling Pathways and Mechanisms of Action**

The investigational agents in the ARC-7 study target distinct but complementary immune checkpoint pathways to enhance the anti-tumor immune response.



## PD-1/PD-L1 Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby restoring T-cell activity against cancer cells.



Click to download full resolution via product page

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Zimberelimab.

## **TIGIT Pathway**

TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. Its ligand, CD155, is often present on tumor cells. The TIGIT/CD155 interaction suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks this interaction, preventing the inhibitory signal and promoting immune cell activation.[1]





Click to download full resolution via product page

Caption: TIGIT Signaling Pathway and Inhibition by Domvanalimab.

# **Adenosine Pathway**

In the tumor microenvironment, high levels of extracellular adenosine can be found. Adenosine binds to A2a and A2b receptors on immune cells, leading to the suppression of their anti-tumor functions. Etrumadenant blocks these receptors, preventing the immunosuppressive effects of adenosine and thereby promoting an active immune response.



Click to download full resolution via product page

Caption: Adenosine Signaling Pathway and Inhibition by Etrumadenant.

## **Experimental Workflow for the ARC-7 Study**

The following diagram illustrates the overall workflow for a patient participating in the ARC-7 clinical trial.





Click to download full resolution via product page

Caption: High-level workflow for the ARC-7 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gilead.com [gilead.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the ARC-7 Clinical Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857413#arc7-synthesis-protocol-for-laboratory-use]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





